molecular formula C29H22ClN7Na4O19S6 B570986 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tetrasodium salt CAS No. 111211-40-6

2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tetrasodium salt

Cat. No.: B570986
CAS No.: 111211-40-6
M. Wt: 1092.294
InChI Key: AIFDVEBNHHGMGV-XSRBQKPDSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tetrasodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and its role in various chemical reactions and industrial processes.

Preparation Methods

The synthesis of 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tetrasodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to produce naphthalenedisulfonic acid. This is followed by a series of reactions involving chlorination, azo coupling, and sulfonation to introduce the various functional groups . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tetrasodium salt has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl and azo groups play a crucial role in its reactivity. These functional groups can interact with various biological molecules, leading to changes in their structure and function. The pathways involved often include enzymatic reactions where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

When compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tetrasodium salt stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and properties.

Properties

CAS No.

111211-40-6

Molecular Formula

C29H22ClN7Na4O19S6

Molecular Weight

1092.294

IUPAC Name

tetrasodium;(3Z)-5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]hydrazinylidene]naphthalene-2,7-disulfonate

InChI

InChI=1S/C29H26ClN7O19S6.4Na/c30-27-33-28(31-17-1-5-19(6-2-17)57(39,40)11-9-55-61(49,50)51)35-29(34-27)32-22-15-21(59(43,44)45)13-16-14-23(60(46,47)48)25(26(38)24(16)22)37-36-18-3-7-20(8-4-18)58(41,42)12-10-56-62(52,53)54;;;;/h1-8,13-15,36H,9-12H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H2,31,32,33,34,35);;;;/q;4*+1/p-4/b37-25+;;;;

InChI Key

AIFDVEBNHHGMGV-XSRBQKPDSA-J

SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=NNC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])C4=O)S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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